N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
Description
N-(3-{[2-(5-Bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a synthetic small molecule characterized by a hybrid structure integrating a pyrazinecarboxamide core, a propylamide linker, and a 5-bromoindole moiety. The pyrazine ring (a six-membered heterocycle with two nitrogen atoms) is substituted with a carboxamide group at the 2-position, which is connected via a three-carbon chain to an aminoethyl group bearing a 5-bromoindole substituent.
Properties
Molecular Formula |
C18H18BrN5O2 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[3-[2-(5-bromoindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-1-2-16-13(11-14)4-9-24(16)10-8-22-17(25)3-5-23-18(26)15-12-20-6-7-21-15/h1-2,4,6-7,9,11-12H,3,5,8,10H2,(H,22,25)(H,23,26) |
InChI Key |
NZNRRJYEAAHDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)CCNC(=O)C3=NC=CN=C3)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The brominated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with 2-pyrazinecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating them. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
N-{2-[(2-Aminobenzoyl)amino]ethyl}-2-pyrazinecarboxamide (947965-46-0)
5,6,7-Trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide (951957-82-7)
- Structure : Features a trimethoxyindole-carboxamide linked via a similar propylamide spacer but substitutes pyrazine with pyridin-2-ylamine.
- Synthetic Note: Both compounds likely employ carbodiimide-based coupling (e.g., PyBOP/DIPEA) for amide bond formation, as seen in .
Indole-Containing Analogues with Varied Substituents
N-[(2S)-1-(3-Chloroanilino)-1-oxopropan-2-yl]-4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carboxamide ()
- Structure: Incorporates an indole-3-ylpropanoyl group and a piperazine-carboxamide but lacks the pyrazine ring.
- Key Differences : The piperazine ring introduces conformational flexibility, which may enhance off-target interactions compared to the rigid pyrazine core in the target compound.
- Functional Insight : Demonstrates the versatility of indole derivatives in modulating pharmacokinetic properties .
Compounds with Amide Linkers and Halogenation
4-(N-(3-(2-Benzylidenhydrazinyl)-3-oxopropyl)amino)-3,5-dibromobenzenesulfonamide (6c)
- Structure : Features a dibrominated aromatic ring and a hydrazine-linked propylamide group.
- Key Differences : The sulfonamide group and hydrazine linker contrast with the pyrazinecarboxamide in the target compound. However, the bromine atoms highlight the role of halogenation in enhancing binding affinity, as seen in the target’s 5-bromoindole.
- Biological Data : Exhibits >10-fold selectivity for mitochondrial carbonic anhydrase (CA) VB isoform, suggesting halogenation’s role in isoform specificity .
Anti-Inflammatory Amide Derivatives
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, )
- Structure: An acrylamide derivative with phenolic and methoxy substituents.
- Key Differences: While lacking the pyrazine or indole motifs, its amide linker and hydroxyl/methoxy groups correlate with anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM against NO production).
Critical Analysis and Implications
Structural comparisons underscore that:
- Halogenation : The 5-bromoindole may enhance binding through hydrophobic and halogen-bonding interactions, as seen in CA inhibitors .
- Linker Flexibility : The propylamide spacer balances rigidity and flexibility, optimizing ligand-receptor docking compared to bulkier linkers (e.g., piperazine in ) .
- Synthetic Feasibility : Amide coupling methods (e.g., PyBOP) are widely applicable, suggesting scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
